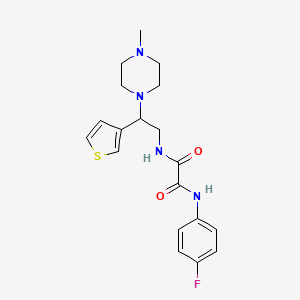
N1-(4-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C19H23FN4O2S and its molecular weight is 390.48. The purity is usually 95%.
BenchChem offers high-quality N1-(4-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Hybrid Molecules with Biological Activities
Research by Başoğlu et al. (2013) detailed the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, which are structurally related to the compound . These molecules were investigated for their antimicrobial, antilipase, and antiurease activities. Some synthesized compounds exhibited good to moderate antimicrobial activity against test microorganisms, highlighting the potential of such structures in developing new antimicrobial agents Başoğlu, S., Ulker, S., Alpay‐Karaoglu, S., & Demirbas, N. (2013). Medicinal Chemistry Research.
Antimicrobial Activities of Eperezolid-like Molecules
Yolal et al. (2012) synthesized eperezolid-like molecules evaluating their antimicrobial activities. The study involved converting related compounds through various chemical reactions and testing them against Mycobacterium smegmatis, showing high anti-Mycobacterium smegmatis activity. This illustrates the compound's relevance in research aimed at combating microbial infections Yolal, M., Başoğlu, S., Bektaş, H., Demirci, S., Alpay‐Karaoglu, S., & Demirbaş, A. (2012). Russian Journal of Bioorganic Chemistry.
Exploration of Sigma Ligands
Perregaard et al. (1995) explored the synthesis of compounds similar in structure to the query compound, focusing on their affinity for sigma 1 and sigma 2 binding sites, along with their activity on serotonin, dopamine, and adrenergic receptors. This research is crucial in understanding the potential neurological applications of such compounds, including their use in treating conditions related to the sigma receptors Perregaard, J., Moltzen, E., Meier, E., & Sanchez, C. (1995). Journal of medicinal chemistry.
Potential Antipsychotic Agents
The study of Vanover et al. (2006) on N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl) Carbamide showcases the investigation into its in vitro and in vivo pharmacological properties, particularly its potent inverse agonist activity at 5-HT2A receptors. This highlights the compound's potential application in developing new antipsychotic medications Vanover, K., et al. (2006). Journal of Pharmacology and Experimental Therapeutics.
Orexin-1 Receptor Antagonists for Compulsive Behavior
Piccoli et al. (2012) discussed the role of orexin-1 receptor antagonists in reducing compulsive food consumption in a model of binge eating, pointing to the potential use of such compounds in treating eating disorders or compulsive behaviors Piccoli, L., et al. (2012). Neuropsychopharmacology.
Propiedades
IUPAC Name |
N'-(4-fluorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O2S/c1-23-7-9-24(10-8-23)17(14-6-11-27-13-14)12-21-18(25)19(26)22-16-4-2-15(20)3-5-16/h2-6,11,13,17H,7-10,12H2,1H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYNMSNABXANLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)F)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2705446.png)

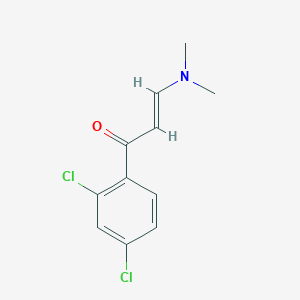
![2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2705449.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2705452.png)
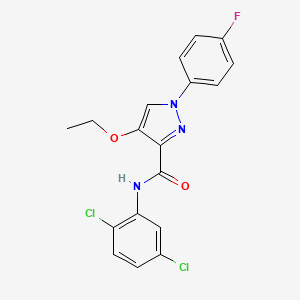
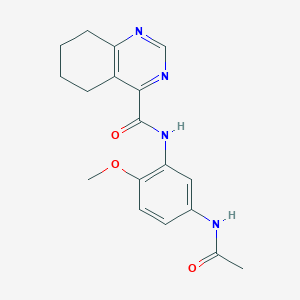

![4-[(4-Methylphenyl)(phenylsulfonyl)amino]-4,5-dihydrothiophene-1,1-dione](/img/structure/B2705457.png)
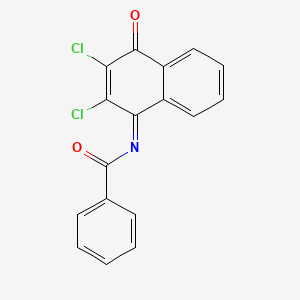
![2-(3-Hydroxypropyl)-4,7-dimethyl-6-(4-methylphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2705459.png)
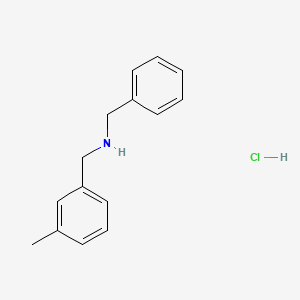
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2705464.png)
![5-Bromo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]pyrimidine](/img/structure/B2705466.png)